molecular formula C10H9NO4 B2471612 2-Oxo-5-phenyl-1,3-oxazolidine-5-carboxylic acid CAS No. 2248395-17-5

2-Oxo-5-phenyl-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2471612
CAS No.: 2248395-17-5
M. Wt: 207.185
InChI Key: GDOXGTQWHZCYPM-UHFFFAOYSA-N
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Description

2-Oxo-5-phenyl-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound featuring an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-phenyl-1,3-oxazolidine-5-carboxylic acid typically involves multicomponent reactions of 1,2-amino alcohols. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which can be performed under mild conditions to yield the target compound with good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-phenyl-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The oxazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Reduced oxazolidine derivatives

    Substitution: Substituted oxazolidine derivatives

Scientific Research Applications

2-Oxo-5-phenyl-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxo-5-phenyl-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their oxidation state.

    Spirooxazolidines: These compounds have a spirocyclic structure, making them distinct from 2-Oxo-5-phenyl-1,3-oxazolidine-5-carboxylic acid.

    Oxazoles: These compounds have a similar five-membered ring but with different heteroatoms.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a carboxylic acid and an oxo group

Properties

IUPAC Name

2-oxo-5-phenyl-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8(13)10(6-11-9(14)15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOXGTQWHZCYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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